

# A Comparative Safety Analysis of Sonlicromanol and Other Emerging Mitochondrial Therapies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The landscape of therapies targeting mitochondrial dysfunction is rapidly evolving, with several novel agents progressing through clinical development. For researchers and drug development professionals, a thorough understanding of the safety profiles of these emerging drugs is paramount for informing future research, clinical trial design, and therapeutic strategy. This guide provides a detailed comparison of the safety profiles of **Sonlicromanol** and other notable mitochondrial drugs—Elamipretide, Omaveloxolone, and Mavodelpar (formerly REN001)—supported by available clinical trial data and detailed experimental protocols for assessing mitochondrial drug safety.

## **Executive Summary**

Mitochondrial diseases represent a group of debilitating disorders with a high unmet medical need. The drugs discussed in this guide, while targeting different aspects of mitochondrial biology, all aim to ameliorate the cellular consequences of mitochondrial dysfunction. **Sonlicromanol**, a redox modulator, has demonstrated a favorable safety profile in Phase II trials. Elamipretide, a cardiolipin-targeting peptide, is generally well-tolerated, with injection site reactions being the most common adverse event. Omaveloxolone, an activator of the Nrf2 pathway, has shown manageable side effects, including transient elevations in liver enzymes. Mavodelpar, a PPAR $\delta$  agonist, was reportedly well-tolerated in its clinical trials, though development has been discontinued due to a lack of efficacy. This guide will delve into the specific safety data for each compound, providing a framework for comparative analysis.



## Comparative Safety Profiles: Adverse Events in Clinical Trials

The following table summarizes the treatment-emergent adverse events (TEAEs) reported in key clinical trials for **Sonlicromanol**, Elamipretide, and Omaveloxolone. Data for Mavodelpar is presented qualitatively due to the limited public availability of detailed quantitative safety data from the STRIDE trial.



| Adverse Event<br>Category                                           | Sonlicromanol<br>(KHENERGYZ<br>E - Phase IIb)<br>[1]                                                                                      | Elamipretide<br>(MMPOWER-3<br>- Phase III)[2]       | Omaveloxolon<br>e (MOXIe -<br>Phase II)[3][4]                                                                                           | Mavodelpar<br>(STRIDE -<br>Phase IIb)                                                    |
|---------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------|
| Any TEAE                                                            | Placebo: 60% 50<br>mg bid: 52% 100<br>mg bid: 46%                                                                                         | Placebo: 76.1%<br>Elamipretide:<br>98.2%            | Placebo: 100%<br>Omaveloxolone:<br>100%                                                                                                 | Data not publicly available in detail. The STRIDE study was designed to evaluate safety. |
| Drug-Related<br>TEAE                                                | Placebo: 20% 50<br>mg bid: 22% 100<br>mg bid: 19%                                                                                         | Placebo: 51.4%<br>Elamipretide:<br>97.2%            | Not explicitly reported in percentages.                                                                                                 | Development was suspended due to lack of efficacy, not primarily due to safety concerns. |
| Serious Adverse<br>Events (SAEs)                                    | Not reported in the provided data.                                                                                                        | Placebo: 2.8%<br>Elamipretide:<br>4.6%              | Placebo: 2 patients Omaveloxolone: 3 patients                                                                                           | Not reported in the provided data.                                                       |
| Discontinuation due to AEs                                          | Not reported in the provided data.                                                                                                        | Placebo: 1.8%<br>Elamipretide:<br>7.3%              | Placebo: 4%<br>Omaveloxolone:<br>8%                                                                                                     | Not applicable as the trial was discontinued.                                            |
| Most Common Adverse Events (>10% incidence and higher than placebo) | Headache was the most frequent adverse effect in both placebo and Sonlicromanol groups. At high single doses (2000 mg), nausea, vomiting, | Injection site reactions (erythema, pruritus, pain) | Alanine aminotransferase increase, headache, nausea, aspartate aminotransferase increase, fatigue, diarrhea, oropharyngeal pain, muscle | Reportedly well-<br>tolerated in a<br>Phase 1b study.                                    |



dizziness, and spasm, back
QTcF pain, influenza,
prolongation and decreased
were observed. appetite.

### **Mechanisms of Action: Signaling Pathways**

The therapeutic strategies of these drugs are rooted in distinct molecular mechanisms. Understanding these pathways is crucial for interpreting their safety profiles and potential off-target effects.







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. content.protocols.io [content.protocols.io]
- 2. 2.5. MitoSOX Assay [bio-protocol.org]
- 3. chiesiventures.com [chiesiventures.com]
- 4. apexbt.com [apexbt.com]
- To cite this document: BenchChem. [A Comparative Safety Analysis of Sonlicromanol and Other Emerging Mitochondrial Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608333#comparing-the-safety-profiles-of-sonlicromanol-and-other-mitochondrial-drugs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com